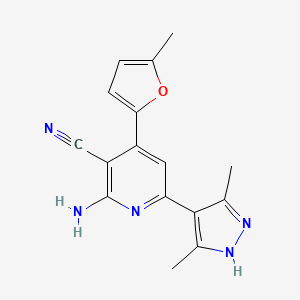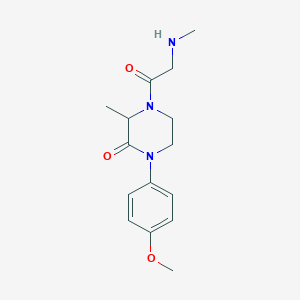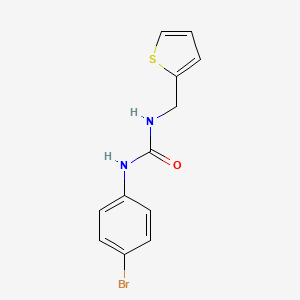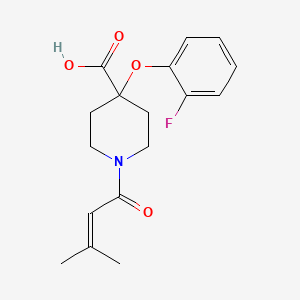
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile, also known as DMF-DAPN, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of the Nrf2-ARE signaling pathway. This compound has also been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a significant role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. This compound has also been shown to improve mitochondrial function and increase the production of ATP. In addition, it has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile in lab experiments is its ability to target multiple pathways involved in various diseases. This makes it a potential candidate for the development of new drugs. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it challenging to optimize its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the research and development of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile. One of the primary areas of interest is its potential use in the treatment of cancer. This compound has been shown to possess anti-tumor properties, and further research is needed to explore its efficacy in treating various types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further research is needed to explore its potential as a therapeutic agent for these diseases. Additionally, further research is needed to optimize the synthesis of this compound and to better understand its mechanism of action.
Synthesemethoden
The synthesis of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile involves the reaction of 2-amino-4-(5-methyl-2-furyl)nicotinonitrile with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its use as a pharmacological agent. This compound has been found to possess potent anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects and the ability to improve cognitive function. This compound has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-8-4-5-14(22-8)11-6-13(19-16(18)12(11)7-17)15-9(2)20-21-10(15)3/h4-6H,1-3H3,(H2,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXAMHYOXVWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NC(=C2C#N)N)C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)
![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)
![9-hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5294315.png)

![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)

![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)

![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)
